Product packaging for Toluene-3,5-D2(Cat. No.:CAS No. 16954-38-4)

Toluene-3,5-D2

Cat. No.: B099906
CAS No.: 16954-38-4
M. Wt: 94.15 g/mol
InChI Key: YXFVVABEGXRONW-NMQOAUCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Deuterium (B1214612) Labeling in Elucidating Chemical Phenomena

Deuterium labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful technique for probing the intricacies of chemical reactions and molecular structures. Current time information in Bangalore, IN.snnu.edu.cn This isotopic substitution, while minimally altering the fundamental chemical properties of a molecule, introduces a detectable mass change that can be tracked using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. snnu.edu.cnresearchgate.net

One of the most significant applications of deuterium labeling lies in the study of reaction mechanisms. nih.govcdnsciencepub.com By strategically placing deuterium atoms within a molecule, researchers can trace the fate of these atoms throughout a chemical transformation, providing insights into reaction pathways, the formation of intermediates, and the stereochemistry of reactions. Current time information in Bangalore, IN.einsteinmed.edu

Furthermore, the replacement of hydrogen with deuterium leads to a well-documented phenomenon known as the kinetic isotope effect (KIE). researchgate.netacs.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, meaning that breaking a C-D bond typically requires more energy and thus proceeds at a slower rate. researchgate.netspectrabase.com By comparing the reaction rates of a deuterated and a non-deuterated compound (kH/kD), scientists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. acs.orgspectrabase.com This information is crucial for understanding the transition state of a reaction and validating proposed mechanisms. researchgate.net

Deuterium labeling is also extensively used in structural analysis, particularly in NMR spectroscopy. cdnsciencepub.com Deuterated solvents, such as deuterated toluene (B28343) (Toluene-d8), are commonly used in NMR to avoid interference from solvent protons, allowing for clearer observation of the signals from the analyte. ontosight.aifrontiersin.org Moreover, specific deuterium labeling within a molecule of interest can help in assigning complex NMR spectra and determining the three-dimensional structure of molecules, including large biomolecules like proteins. ontosight.ai

The applications of deuterium-labeled compounds extend into various scientific disciplines, including pharmaceutical research for studying drug metabolism and improving pharmacokinetic properties, and in environmental science as non-radioactive tracers. ontosight.aifrontiersin.orgkyoto-u.ac.jp

Rationale for Site-Specific Deuteration in Toluene Analogues: Focusing on Toluene-3,5-D2

While perdeuterated compounds like Toluene-d8 (B116792) are valuable as non-interfering solvents, the true power of deuterium labeling for mechanistic studies comes from site-specific deuteration. ontosight.aigoogle.com By placing deuterium atoms at specific, known positions on a molecule, researchers can ask very precise questions about the chemical transformations it undergoes. This compound, with its two deuterium atoms on the aromatic ring, is a prime example of such a precision tool.

The rationale for synthesizing and using this compound often stems from the need to investigate reactions that involve the aromatic ring of toluene. For instance, in electrophilic aromatic substitution reactions, where an electrophile attacks the electron-rich benzene (B151609) ring, the presence of deuterium at the 3 and 5 positions can reveal intricate details about the reaction mechanism.

A significant area of research where this compound has been employed is in the study of enzymatic hydroxylation of aromatic compounds. For example, in the investigation of toluene 4-monooxygenase, an enzyme that hydroxylates toluene, the use of specifically deuterated toluene, including this compound, has been instrumental in elucidating the reaction mechanism. testbook.com

In a study on the mechanism of aromatic hydroxylation by toluene 4-monooxygenase, researchers utilized this compound to probe for intramolecular isotope effects and patterns of deuterium retention in the products. testbook.com The results provided evidence for the formation of transient epoxide intermediates, a key mechanistic insight. testbook.com The following table summarizes some of the key findings from this research:

SubstrateProductIntramolecular Isotope Effect (kH/kD)% Deuterium Retention
3,5-²H₂-Toluenem-Cresol (B1676322)0.82 ± 0.0455 ± 2
3,5-²H₂-Toluenep-Cresol (B1678582)1.13 ± 0.0552 ± 2
Data sourced from PNAS. testbook.com

The inverse isotope effect (kH/kD < 1) observed for the formation of m-cresol suggests a change in hybridization from sp² to sp³ at the carbon atom undergoing hydroxylation, which is consistent with the formation of an intermediate. testbook.com Conversely, the normal secondary isotope effect (kH/kD > 1) for p-cresol formation provides further mechanistic details. testbook.com The partial loss of deuterium in both products is also a critical piece of evidence for the proposed mechanism involving epoxide intermediates. testbook.com

The synthesis of specifically deuterated compounds like this compound can be challenging. One reported method for the synthesis of 3,5-²H₂-toluene is based on a method used for synthesizing 3,5-²H₂-chlorobenzene. testbook.com Another related synthesis is that of 3,5-dibromotoluene, which involves the bromination of toluene and can serve as a precursor for introducing other functionalities at these specific positions. scielo.org.mx

Historical Context and Evolution of Deuterated Toluene Applications in Academic Inquiry

The use of deuterated compounds in scientific research dates back to the discovery of deuterium by Harold Urey in 1931. Early applications focused on using deuterium as a tracer to follow the course of chemical and biological processes. The development of analytical techniques like mass spectrometry and NMR spectroscopy in the mid-20th century greatly expanded the utility of deuterium labeling.

Initially, much of the research involving deuterated toluene utilized perdeuterated toluene (Toluene-d8) primarily as a solvent in NMR spectroscopy. ontosight.airesearchgate.net Its use as a non-interfering medium allowed for the detailed structural elucidation of a vast number of organic compounds. ontosight.ai

The focus gradually shifted towards using specifically deuterated toluene analogues to probe reaction mechanisms. Early studies on kinetic isotope effects often involved simple deuterated molecules, and as synthetic methods became more sophisticated, researchers began to synthesize more complex, site-specifically labeled compounds. The study of solvolysis reactions of 2-arylethyl systems, for example, utilized α-deuterated analogues to investigate the structure of transition states. cdnsciencepub.com

In the latter half of the 20th century and into the 21st, the application of specifically deuterated toluenes, including this compound, became more prevalent in the study of enzymatic reactions. The ability to probe the mechanisms of enzymes with high precision has been a significant driver for the synthesis and use of these specialized molecules. For instance, the investigation into the mechanism of toluene degradation by bacteria has benefited from the use of deuterated toluene to trace the metabolic pathways. nepc.gov.au

The evolution of computational chemistry has also played a role in the application of deuterated toluenes. Theoretical calculations of kinetic isotope effects can be compared with experimental data obtained from studies using compounds like this compound to provide a more complete and validated picture of a reaction mechanism.

Today, the synthesis and application of specifically deuterated toluenes continue to be an active area of research, driven by the ongoing need to understand and control chemical reactivity with ever-increasing precision.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8 B099906 Toluene-3,5-D2 CAS No. 16954-38-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dideuterio-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVVABEGXRONW-NMQOAUCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Precision Synthesis of Toluene 3,5 D2 and Regioselectively Deuterated Toluene Isomers

Strategies for Regioselective Deuteration of Aromatic Rings

The regioselective deuteration of aromatic rings is a challenging task as the C-H bonds of the aromatic nucleus are generally unreactive. The selectivity of deuterium (B1214612) incorporation is governed by the electronic and steric properties of the substrate and the nature of the catalyst or reagent employed.

Acid- and Base-Catalyzed Deuterium Exchange Mechanisms for Aromatic Systems

Acid-catalyzed hydrogen-deuterium (H/D) exchange on aromatic rings typically proceeds through an electrophilic aromatic substitution mechanism. In the presence of a strong deuterated acid, such as D₂SO₄, the aromatic ring is deuterated, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion youtube.com. For toluene (B28343), the methyl group is an ortho-, para-directing activator, meaning that acid-catalyzed deuteration will preferentially occur at the ortho and para positions due to the stabilization of the positive charge in the corresponding arenium ion intermediates. Consequently, achieving high selectivity for the meta-positions (3 and 5) through this method is challenging rsc.org.

Base-catalyzed H/D exchange, on the other hand, proceeds via the deprotonation of a C-H bond to form a carbanion intermediate, which is then quenched by a deuterium source. This method is generally effective for aromatic protons with sufficient acidity, often enhanced by the presence of electron-withdrawing groups. For toluene, the aromatic protons are not sufficiently acidic for deprotonation by common bases. However, benzylic protons of alkyl-substituted aromatic rings can be exchanged under basic conditions researchgate.net.

Transition Metal-Catalyzed Deuteration Approaches

Transition metal catalysts have emerged as powerful tools for the regioselective deuteration of aromatic C-H bonds, often operating through mechanisms that can override the inherent electronic preferences of the substrate.

Palladium catalysts are widely used for C-H activation and functionalization. While palladium-catalyzed deuteration often targets benzylic positions, recent advancements have enabled the deuteration of aromatic C-H bonds acs.org. Achieving meta-selectivity in the deuteration of toluene using palladium catalysis typically requires the use of a directing group. These directing groups coordinate to the palladium center and position the catalyst in proximity to the meta-C-H bonds, facilitating their activation and subsequent deuteration jst.go.jpscispace.comnih.gov. Without a directing group, palladium-catalyzed deuteration of arenes can occur, but achieving high regioselectivity for the meta position of toluene is difficult acs.orgnih.govacs.orgmdpi.com.

Table 1: Examples of Palladium-Catalyzed Deuteration of Arenes

SubstrateCatalyst SystemDeuterium SourceKey FeatureReference
Arenes with Directing GroupsPd(OAc)₂ / LigandD₂O or other deuterated solventsDirects deuteration to the meta position. jst.go.jpscispace.comnih.gov
Simple ArenesDual ligand-based Pd catalystsD₂ONondirected deuteration with broad functional group tolerance. nih.govacs.orgmdpi.com

Silver catalysts have been shown to be effective for the regioselective deuteration of a variety of aromatic and heteroaromatic compounds nih.govrsc.orgresearchgate.net. Silver(I) salts can activate C-H bonds, particularly in electron-rich and some electron-deficient arenes escholarship.orgrsc.org. The regioselectivity of silver-catalyzed deuteration is influenced by the electronic nature of the substrate. For electron-rich arenes, deuteration often occurs at the most electron-rich positions rsc.orgresearchgate.net. In the case of electron-deficient arenes, silver catalysis can promote deuteration where other methods might fail escholarship.org.

Table 2: Silver-Catalyzed Regioselective Deuteration

Substrate TypeCatalystDeuterium SourceSelectivityReference
Electron-rich (hetero)arenesAgOTfD₂OOrtho- and para-positions for substituted benzenes. nih.govrsc.orgresearchgate.net
Electron-deficient arenesAg₂CO₃D₂OCan deuterate positions not accessible by other methods. escholarship.org
Five-membered aromatic heterocyclesPhosphine-ligated silver-carbonate complexCH₃ODSite-selective deuteration in the absence of directing groups. escholarship.org

Iron, being an earth-abundant and non-toxic metal, is an attractive alternative to precious metal catalysts. Iron complexes have been developed for hydrogen isotope exchange in aromatic hydrocarbons nih.gov. The regioselectivity of iron-catalyzed deuteration is often governed by steric factors, with deuteration occurring at the most accessible C-H bonds nih.gov. For toluene, iron-catalyzed H/D exchange has been shown to selectively deuterate the meta and para positions nih.gov. While this method offers a direct approach to meta-deuteration, achieving exclusive 3,5-dideuteration can be challenging due to competing para-deuteration.

Radical-Mediated Deuteration Pathways

Radical-mediated deuteration offers an alternative mechanistic pathway for the incorporation of deuterium into organic molecules. These reactions often proceed under mild conditions and can exhibit unique regioselectivity compared to ionic processes. Photochemical methods, for instance, can be used to generate radical intermediates that subsequently abstract a deuterium atom from a suitable donor rwth-aachen.denih.govchemrxiv.org. The regioselectivity in radical deuteration of aromatic compounds can be influenced by the stability of the radical intermediate formed upon hydrogen abstraction. For toluene, abstraction of a benzylic hydrogen to form a benzyl (B1604629) radical is generally favored. However, under specific conditions, radical addition to the aromatic ring followed by deuterium atom transfer can occur, but controlling the regioselectivity for the meta positions remains a significant challenge.

Compound Index

Multi-Step Synthetic Routes to Specifically Deuterated Toluene Precursors (e.g., Benzylsuccinate-3,5-D2 Analogues)

The synthesis of Toluene-3,5-D2 necessitates a carefully designed multi-step approach that installs deuterium at the desired meta positions of the toluene ring. A common strategy involves the use of a pre-functionalized toluene derivative that directs the introduction of deuterium to the 3 and 5 positions. One such versatile precursor is 3,5-dibromotoluene.

A plausible synthetic pathway to 3,5-dibromotoluene begins with 4-methylaniline (p-toluidine). The amino group in 4-methylaniline is a strong activating group that directs electrophilic substitution to the ortho positions (positions 3 and 5 relative to the methyl group). Bromination of 4-methylaniline, for instance with bromine water, leads to the formation of 2,6-dibromo-4-methylaniline. Subsequent removal of the amino group via diazotization followed by reduction (e.g., with hypophosphorous acid) would yield 3,5-dibromotoluene doubtnut.com.

With 3,5-dibromotoluene in hand, the bromine atoms can be replaced with deuterium. This is typically achieved through a halogen-metal exchange reaction to form an organometallic intermediate, which is then quenched with a deuterium source. For example, treatment of 3,5-dibromotoluene with an organolithium reagent such as n-butyllithium at low temperatures would generate 3,5-dilithiotoluene. Subsequent quenching of this intermediate with a deuterium donor like heavy water (D₂O) would afford the desired this compound.

The synthesis of more complex deuterated precursors, such as benzylsuccinate-3,5-D2 analogues, would follow a similar logic, starting from a suitably substituted and deuterated toluene derivative. For instance, a benzylsuccinate-3,5-D2 analogue could theoretically be synthesized from this compound through a radical addition reaction with fumarate (B1241708), a transformation catalyzed by the enzyme benzylsuccinate synthase in anaerobic bacteria.

A hypothetical laboratory synthesis could involve the radical bromination of this compound at the benzylic position to yield 3,5-dideuterobenzyl bromide. This bromide could then be used to alkylate a malonic ester, followed by hydrolysis and decarboxylation to introduce the succinate moiety, ultimately yielding a benzylsuccinate-3,5-D2 analogue.

StepReactionStarting MaterialReagentsProduct
1Bromination4-MethylanilineBr₂/H₂O2,6-Dibromo-4-methylaniline
2Diazotization and Reduction2,6-Dibromo-4-methylaniline1. NaNO₂, HCl 2. H₃PO₂3,5-Dibromotoluene
3Halogen-Metal Exchange3,5-Dibromotoluenen-BuLi3,5-Dilithiotoluene
4Deuteration3,5-DilithiotolueneD₂OThis compound

Optimization of Deuterium Source and Reaction Conditions for Toluene Derivatives

The efficiency and selectivity of the deuteration step are paramount for the successful synthesis of this compound. The choice of deuterium source and the optimization of reaction conditions play a crucial role in maximizing the isotopic enrichment and minimizing side reactions.

Deuterium Sources: Commonly used deuterium sources for the deuteration of aromatic compounds include heavy water (D₂O), deuterium gas (D₂), and deuterated solvents. D₂O is often the most cost-effective and readily available deuterium source nih.govuni-rostock.de. For the quenching of organometallic intermediates, such as the 3,5-dilithiotoluene described above, D₂O is the standard choice. Deuterium gas is another effective source, particularly in catalytic hydrogen isotope exchange (HIE) reactions researchgate.net. These reactions often employ transition metal catalysts to facilitate the exchange between C-H bonds and D₂.

Catalytic Systems and Reaction Conditions: Various catalytic systems have been developed for the regioselective deuteration of aromatic compounds. Transition-metal catalysts, including palladium, platinum, and iron complexes, have shown efficacy in promoting H-D exchange. For instance, a stable trans-dihydride N-heterocyclic carbene (NHC) iron complex has been shown to catalyze the H/D exchange between benzene-d₆ and toluene, leading to exclusive deuteration at the meta and para positions nih.gov. This inherent regioselectivity, driven by steric factors, is highly advantageous for the synthesis of this compound.

The optimization of reaction conditions involves careful control of temperature, pressure, reaction time, and catalyst loading. For catalytic HIE reactions, mild conditions (e.g., 50–80 °C) are often sufficient to achieve high levels of deuterium incorporation nih.gov. The choice of solvent can also influence the reaction outcome. In some cases, the deuterated solvent itself can serve as the deuterium source nih.gov.

Catalyst SystemDeuterium SourceKey Reaction ConditionsObserved Regioselectivity for TolueneReference
trans-dihydride NHC Iron ComplexBenzene-d₆50-80 °C, <3 hoursExclusive meta and para deuteration (>95%) nih.gov
Pt/CD₂O150 °C, 4 hours, H₂ atmosphereAromatic ring deuteration researchgate.net
Pd/C-AlD₂OMild temperature, in situ D₂ generationSelective deuteration of various aromatics nih.gov

Analytical Purity and Isotopic Enrichment Assessment in this compound Synthesis

Following the synthesis of this compound, it is crucial to accurately assess its chemical purity and isotopic enrichment. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the level of deuterium incorporation. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for analyzing volatile compounds like toluene nih.gov. By comparing the mass spectrum of the deuterated product with that of an unlabeled standard, the distribution of different isotopologues (molecules that differ only in their isotopic composition) can be determined. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the differentiation of isotopologues from other potential impurities with the same nominal mass researchgate.netnih.govresearchgate.net. A general method for determining isotopic enrichment by MS involves correcting for measurement errors and comparing the measured isotope distribution with calculated theoretical distributions for different enrichment levels nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful technique for characterizing deuterated compounds.

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 3 and 5 positions of the aromatic ring should be significantly diminished or absent, depending on the level of deuteration. The integration of the remaining proton signals (at the ortho and para positions, and the methyl group) relative to an internal standard can be used to quantify the degree of deuteration researchgate.netacs.org.

²H NMR: Deuterium NMR spectroscopy provides a direct method for observing the incorporated deuterium atoms. The ²H NMR spectrum of this compound would show a signal at the chemical shift corresponding to the meta positions of the toluene ring, confirming the regioselectivity of the deuteration acs.org.

The combination of these analytical techniques provides a comprehensive assessment of the synthesized this compound, ensuring both its chemical purity and the precise location and abundance of the deuterium labels.

Analytical TechniqueInformation ObtainedKey Considerations
Gas Chromatography-Mass Spectrometry (GC-MS)Isotopic distribution, molecular weight confirmation, and chemical purity.Comparison with unlabeled standard is necessary. Stable-isotope dilution methods can be used for accurate quantification nih.gov.
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for unambiguous formula determination and differentiation of isotopologues.Can distinguish between isobaric isotopolog ions researchgate.netnih.govresearchgate.net.
¹H NMR SpectroscopyConfirmation of deuteration sites by disappearance or reduction of proton signals. Quantification of deuterium incorporation via integration.Requires a non-deuterated internal standard for accurate quantification acs.org.
²H NMR SpectroscopyDirect observation of deuterium signals, confirming the position of deuteration.Provides direct evidence of the location of the deuterium label acs.org.

Advanced Spectroscopic Characterization of Toluene 3,5 D2 and Deuterated Toluene Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Analysis

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules. For isotopically labeled compounds like Toluene-3,5-D2, various NMR experiments (²H, ¹H, and ¹³C) are employed to confirm the position of the deuterium labels and to quantify the isotopic enrichment.

Deuterium NMR (²H or D-NMR) directly observes the deuterium nuclei within a molecule. sigmaaldrich.com Since the chemical environment of a deuteron (B1233211) is nearly identical to that of a proton in the same position, the ²H NMR chemical shifts are very similar to their ¹H NMR counterparts. sigmaaldrich.com This makes ²H NMR an excellent tool for verifying the specific sites of deuteration.

In the case of this compound, the two deuterium atoms are chemically equivalent due to the molecule's symmetry. Consequently, the ²H NMR spectrum is expected to show a single resonance peak. The chemical shift of this peak would correspond to the aromatic region, confirming that the deuterium atoms are attached to the benzene (B151609) ring. The absence of other signals, particularly in the aliphatic region where the methyl group protons reside, confirms the selective deuteration at the 3 and 5 positions of the aromatic ring. This technique is a direct method for mapping the isotopic labels and is crucial for confirming the regioselectivity of the synthesis process. sigmaaldrich.comyoutube.com

Key Research Findings from ²H NMR:

Direct Detection: ²H NMR allows for the direct observation of the deuterium signal, providing unambiguous evidence of deuteration. sigmaaldrich.com

Positional Verification: The chemical shift in the ²H spectrum is used to confirm the location of the deuterium atoms. For this compound, a signal in the aromatic region (~7.0-7.2 ppm) is expected.

Purity Assessment: The integration of the ²H NMR signal can be used to quantify the amount of deuterium at the labeled positions relative to a standard.

While ²H NMR confirms the presence and location of deuterium, Proton NMR (¹H NMR) is instrumental in determining the isotopic purity by analyzing the remaining, non-deuterated sites. sigmaaldrich.com In a highly pure sample of this compound, the ¹H NMR spectrum would show a significant decrease or complete absence of the signal corresponding to the protons at the 3 and 5 positions.

The expected ¹H NMR spectrum for this compound would display signals for:

Methyl Protons (C7-H): A singlet around 2.3 ppm.

Ortho Protons (C2-H, C6-H): A signal in the aromatic region.

Para Proton (C4-H): A signal in the aromatic region.

By integrating the signals of the residual protons at the 3 and 5 positions and comparing them to the integrals of the protons at the non-deuterated positions (e.g., the methyl group), the isotopic enrichment can be accurately calculated. For highly deuterated compounds (e.g., >98 atom % D), the residual proton signals can be very weak, making ¹H NMR a sensitive tool for purity analysis. sigmaaldrich.com

Position Proton (¹H) Chemical Shift (ppm, Toluene-d8) Expected Observation for this compound
Methyl (CH₃)2.09Singlet, integral corresponding to 3H
Aromatic (C2, C6)7.09Multiplet, integral corresponding to 2H
Aromatic (C4)6.98Multiplet, integral corresponding to 1H
Aromatic (C3, C5)7.00Signal significantly reduced or absent

Note: Chemical shifts are referenced to residual signals in toluene-d8 (B116792) and can vary slightly based on solvent and concentration. nmrs.ioepfl.chrsc.org

Carbon-13 NMR (¹³C NMR) provides further structural confirmation and evidence of deuteration. The substitution of a proton with a deuteron has two main effects on the ¹³C NMR spectrum:

C-D Coupling: The carbon atom directly bonded to a deuterium (spin I=1) will have its signal split into a 1:1:1 triplet. ckgas.comoregonstate.edu For this compound, the signals for C-3 and C-5 would appear as triplets.

Isotope Shift: The deuterium atom causes a small upfield shift (to a lower ppm value) for the carbon it is attached to (α-isotope effect) and, to a lesser extent, for adjacent carbons (β-isotope effect).

Toluene (B28343) has five chemically non-equivalent carbon atoms due to symmetry, resulting in five distinct signals in its proton-decoupled ¹³C NMR spectrum. libretexts.orgmasterorganicchemistry.com In this compound, the spectrum would still show five primary signals, but the signals for C-3 and C-5 would be triplets with a characteristic C-D coupling constant (typically around 20-30 Hz) and shifted slightly upfield. pitt.edu This provides definitive proof of the deuteration sites.

Position Carbon (¹³C) Chemical Shift (ppm, Toluene-d8) Expected Observation for this compound
C1 (ipso)137.9Singlet, minor isotope shift
C2, C6 (ortho)129.2Singlet, minor isotope shift
C3, C5 (meta)128.31:1:1 Triplet, upfield isotope shift
C4 (para)125.4Singlet, minor isotope shift
C7 (methyl)20.9Singlet

Note: Chemical shifts are referenced to toluene-d8. rsc.orgnmrs.io The exact ppm values and isotope shifts can vary.

Mass Spectrometry (MS) for Isotopic Composition and Molecular Weight Verification

Mass spectrometry is a key analytical technique used to verify the molecular weight and determine the isotopic composition of a sample by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental composition. The molecular weight of unlabeled toluene (C₇H₈) is 92.0626 Da, while that of this compound (C₇H₆D₂) is 94.0751 Da. HRMS can easily distinguish between these.

More importantly, HRMS can resolve the "isotopic fine structure." nih.govfigshare.com This is crucial because different combinations of isotopes can result in the same nominal mass. For example, a molecule of unlabeled toluene containing two ¹³C atoms (C₅¹³C₂H₈) would have the same nominal mass (94) as this compound. However, their exact masses are different due to the mass defect of the isotopes (mass of ²H ≈ 2.0141 Da; mass of ¹³C ≈ 13.0034 Da). HRMS can distinguish between these different isotopologues, providing a highly accurate assessment of isotopic purity and confirming the molecular formula. nih.govfigshare.comresearchgate.net This capability is essential for definitively verifying the identity and purity of this compound. nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is widely used for the quantitative analysis of volatile compounds like toluene and its deuterated analogues. nih.govnih.gov

In a GC-MS analysis, the gas chromatograph first separates the components of a mixture. antpedia.com this compound would be separated from any unlabeled toluene, other deuterated isomers, or synthesis impurities. As each component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum.

For this compound, the mass spectrometer would detect a molecular ion (M⁺) peak at an m/z of 94. The presence of a peak at m/z 92 would indicate contamination with unlabeled toluene. By comparing the areas of these peaks, the isotopic purity of the sample can be accurately quantified. researchgate.net This method is also used in pharmacokinetic studies and for biomonitoring, where deuterated compounds like toluene-d8 are used as internal standards for the precise quantification of their unlabeled counterparts. nih.gov

Key Research Findings from GC-MS:

Separation and Identification: GC effectively separates toluene isotopologues from other volatile compounds. gcms.czkelid1.ir

Quantitative Purity Assessment: The relative intensities of the molecular ion peaks for the deuterated (m/z 94) and non-deuterated (m/z 92) species allow for the calculation of isotopic enrichment. researchgate.net

Standard for Quantification: Deuterated toluene is frequently used as an internal standard in GC-MS methods to ensure accurate quantification of toluene in complex matrices like blood or gasoline. nih.govantpedia.com

Vibrational Spectroscopy (IR, Raman) for C-D Bond Identification in Deuterated Aromatics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules. In the study of deuterated aromatic compounds, such as this compound, these methods are particularly adept at identifying the presence and position of carbon-deuterium (C-D) bonds. The substitution of a hydrogen atom with its heavier isotope, deuterium, induces a noticeable shift in the vibrational frequencies of the associated bonds, providing a distinct spectral signature.

The identification of C-D bonds in deuterated aromatics is primarily centered on the analysis of stretching and bending vibrations. The C-D stretching modes are typically observed in a spectral region that is free from the interference of other common vibrational modes, making them excellent diagnostic markers.

Detailed Research Findings

The most characteristic vibrational modes for identifying deuterium substitution on an aromatic ring are the C-D stretching vibrations. These typically appear in the range of 2200-2300 cm⁻¹. This is significantly lower than the C-H stretching vibrations, which are found in the 3000-3100 cm⁻¹ region. This substantial isotopic shift is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond.

In addition to the prominent C-D stretching bands, in-plane and out-of-plane C-D bending vibrations also provide evidence of deuteration. These modes appear at lower frequencies and can sometimes be coupled with other ring vibrations, making their assignment more complex. However, their presence and shifted positions relative to the corresponding C-H bending modes in the non-deuterated parent molecule offer confirmatory evidence of isotopic labeling.

For a molecule like this compound, one would expect to observe two distinct aromatic C-D stretching frequencies corresponding to the symmetric and asymmetric stretching of the two C-D bonds. The exact positions of these bands would be influenced by their coupling with other vibrational modes within the molecule.

The table below presents typical vibrational frequency ranges for C-D bonds in deuterated aromatic compounds, compiled from studies on various deuterated toluene and benzene derivatives. These ranges provide an expected framework for the spectral features of this compound.

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic Technique
Aromatic C-D Stretch2250 - 2300IR, Raman
Aromatic C-D In-plane Bend800 - 900IR, Raman
Aromatic C-D Out-of-plane Bend600 - 700IR, Raman

This table is interactive. Users can sort and filter the data.

It is important to note that the precise frequencies for this compound may vary slightly from these general ranges due to the specific electronic and steric environment of the C-D bonds within that particular isomer. Computational chemistry provides a reliable method for obtaining more precise theoretical values for the vibrational modes of this compound.

Toluene 3,5 D2 in Mechanistic Studies of Organic and Biochemical Reactions

Elucidation of Reaction Pathways and Identification of Intermediates Utilizing Deuterium (B1214612) Tracers

Deuterium tracers, such as Toluene-3,5-D2, are instrumental in unraveling complex reaction pathways and identifying transient intermediates. By replacing specific hydrogen atoms with deuterium, chemists can follow the fate of these labeled positions throughout a reaction, providing direct evidence for proposed mechanistic steps. csbsju.edunih.gov This technique is particularly powerful in distinguishing between different possible reaction routes and confirming the involvement of short-lived species that are otherwise difficult to detect. researchgate.net

The use of deuterated compounds allows for the exploration of kinetic isotope effects (KIEs), where the difference in mass between hydrogen and deuterium can lead to different reaction rates. This effect can be used to determine whether a particular C-H bond is broken in the rate-determining step of a reaction. Furthermore, the analysis of deuterium distribution in the products can reveal rearrangements and scrambling processes, offering a deeper understanding of the entire reaction cascade. srce.hrmpg.de For instance, in studies of catalytic reactions, deuterium labeling can help to elucidate the nature of surface-adsorbed intermediates and the mechanism of their transformation. acs.org

Investigating Hydrogen Atom Transfer Processes in Toluene (B28343) Derivatives

Hydrogen Atom Transfer (HAT) is a fundamental process in many chemical and biological reactions. mdpi.comd-nb.info The use of specifically deuterated toluene derivatives, including this compound, allows for precise investigation of these transfer processes. By observing the kinetic isotope effect, researchers can gain insights into the transition state of the HAT reaction. A significant kH/kD ratio (the ratio of the rate constant for the reaction with hydrogen to that with deuterium) indicates that the C-H bond is being broken in the rate-limiting step.

Studies on the reactions of toluene with radicals, such as the hydroxyl radical, have utilized deuterated toluene to understand the competition between HAT from the methyl group and addition to the aromatic ring. acs.org These studies are crucial for understanding atmospheric chemistry and combustion processes. researchgate.netacs.org The regioselectivity of HAT can also be probed using molecules like this compound, providing data on which positions are most susceptible to radical attack.

Mechanisms of Electrophilic Aromatic Substitution with Deuterated Benzene (B151609) and Toluene Analogues

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, and deuterated analogues of benzene and toluene have been pivotal in confirming the accepted two-step mechanism. masterorganicchemistry.commasterorganicchemistry.com This mechanism involves the initial attack of an electrophile on the aromatic ring to form a carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton (or deuteron) to restore aromaticity. libretexts.orgrutgers.edu

The absence of a significant primary kinetic isotope effect in many EAS reactions when using deuterated substrates like benzene-d6 (B120219) indicates that the C-H (or C-D) bond cleavage is not the rate-determining step. masterorganicchemistry.com The slow step is the formation of the high-energy carbocation intermediate. masterorganicchemistry.com However, secondary isotope effects can still be observed and provide information about the transition state leading to the intermediate. This compound can be used to study the directing effects of the methyl group and to probe for any subtle mechanistic changes or competing pathways. researchgate.net

Enzymatic Reaction Mechanisms Probed with Specifically Deuterated Toluene

The specificity of enzymes makes them ideal subjects for mechanistic studies using isotopically labeled substrates. This compound has been employed to investigate the intricate mechanisms of several enzymes that metabolize toluene. acs.orgmdpi.com

Role of Benzylsuccinate Synthase in Anaerobic Toluene Metabolism

In the absence of oxygen, many bacteria degrade toluene through a remarkable reaction catalyzed by benzylsuccinate synthase (BSS). nih.gov This enzyme, a member of the glycyl radical enzyme superfamily, catalyzes the addition of the toluene methyl group to a fumarate (B1241708) molecule to form benzylsuccinate. nih.govresearchgate.netbiorxiv.org The use of deuterated toluene has been central to understanding this process.

Studies with deuterated toluene have provided evidence for a radical-based mechanism. researchgate.netresearchgate.net The reaction is initiated by the abstraction of a hydrogen atom from the toluene methyl group by a thiyl radical on the enzyme, generating a benzyl (B1604629) radical. biorxiv.org This radical then adds to the double bond of fumarate. Experiments using specifically deuterated toluenes have helped to confirm the stereochemistry of the reaction and have revealed details about hydrogen exchange processes occurring within the active site. asm.org For instance, experiments with d8-toluene demonstrated that the enzyme can catalyze the reverse reaction, leading to the formation of deuterated toluene from deuterated benzylsuccinate. nih.gov

EnzymeSubstrate(s)Key Finding from DeuterationReference
Benzylsuccinate SynthaseToluene-d8 (B116792), FumarateCatalyzes the reverse reaction, forming d8-toluene. nih.gov
Benzylsuccinate SynthaseDeuterated TolueneRevealed partial exchange of a deuterium atom with hydrogen in the product. asm.org
Benzylsuccinate SynthaseToluene, FumarateProposed radical-mediated C-C bond formation. researchgate.net

Aromatic Hydroxylation by Toluene Monooxygenase

Toluene monooxygenases (TMOs) are enzymes that hydroxylate toluene to form cresols. ebi.ac.ukmit.edu These enzymes are important for the aerobic bioremediation of toluene-contaminated sites. The mechanism of aromatic hydroxylation has been a subject of considerable interest, with several potential pathways proposed, including direct insertion, an addition-rearrangement mechanism, and epoxidation. researchgate.netacs.org

The use of specifically deuterated toluenes, such as this compound and 4-D1-toluene, has provided crucial evidence to distinguish between these possibilities. nih.govcapes.gov.br Studies with this compound showed partial loss of deuterium from the phenolic products. This result, combined with other isotopic data, suggests the formation of transient epoxide intermediates. nih.govcapes.gov.br The observation of inverse kinetic isotope effects (where the deuterated substrate reacts faster) for hydroxylation at a deuterated position further supports a mechanism involving a change in hybridization from sp2 to sp3 at the carbon undergoing hydroxylation, consistent with arene oxide formation. nih.govcapes.gov.br

Enzyme IsoformDeuterated SubstrateKey ObservationMechanistic ImplicationReference
Toluene 4-monooxygenase3,5-D2-ToluenePartial loss of deuterium in all phenolic products.Supports a mechanism involving transient epoxide intermediates. nih.govcapes.gov.br
Toluene 4-monooxygenase4-D1-TolueneNear-quantitative deuterium retention in m-cresol (B1676322).Suggests position-specific opening of epoxide intermediates. nih.govcapes.gov.br
Toluene 4-monooxygenaseRing-deuterated p-xyleneSubstantial inverse isotope effect (0.735).Indicates a change in hybridization from sp2 to sp3 at the site of hydroxylation. nih.govcapes.gov.br

Deuterium Scrambling and Regioselectivity in Deuterium Exchange Reactions

Deuterium exchange reactions, where hydrogen atoms on a molecule are swapped for deuterium from a source like D2O or C6D6, are valuable for both mechanistic studies and the synthesis of labeled compounds. uni-rostock.de The regioselectivity of these exchanges—which hydrogens are replaced—provides information about the relative reactivity of different positions on the molecule.

Studies on toluene have shown that the regioselectivity of H/D exchange is highly dependent on the catalyst used. For example, certain ruthenium complexes catalyze the exchange at the meta and para positions with high selectivity, suggesting that steric factors play a dominant role. nih.govuni-koeln.de In contrast, other catalytic systems might show different patterns. The phenomenon of deuterium scrambling, where deuterium atoms migrate to positions other than the initial site of exchange, can also occur. srce.hrcdnsciencepub.com Analysis of deuterium distribution in the products of reactions starting with this compound can reveal such scrambling, providing insights into reversible reaction steps and the nature of intermediates. rsc.org For instance, partial loss of deuterium during the hydroxylation of 3,5-D2-toluene by toluene monooxygenase indicates scrambling, likely via an NIH shift mechanism following epoxidation. nih.govcapes.gov.br

Kinetic Isotope Effects Kie Studies Employing Toluene 3,5 D2 and Other Deuterated Toluene Forms

Primary and Secondary Isotope Effects in Chemical Transformations Involving Toluene (B28343) C-H/C-D Bonds

Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. unam.mx These effects are typically significant, with kH/kD values often ranging from 2 to 7 for C-H bond cleavage at room temperature. A secondary KIE occurs when the bond to the isotope is not broken in the rate-determining step, but its environment changes, for instance, through a change in hybridization of the carbon atom to which it is attached. scribd.com Secondary KIEs are much smaller, often close to unity. scribd.com

Studies on the benzylic halogenation of toluene provide clear examples of these effects. In the free-radical bromination of toluene with N-bromosuccinimide (NBS), a primary KIE (kH/kD) of 4.86 was observed when comparing the reaction rates of normal toluene (PhCH3) and toluene with a deuterated methyl group (PhCD3). unam.mx This large value indicates that the abstraction of a hydrogen atom from the methyl group is the rate-limiting step.

A comprehensive study on the chlorination and bromination of toluene and its deuterated analogues (PhCH2D, PhCHD2, and PhCD3) allowed for the precise determination of both primary and secondary isotope effects for benzylic hydrogen abstraction. osti.govacs.org The findings from this research are summarized in the table below.

Table 1: Primary and Secondary KIEs in the Halogenation of Toluene
ReactionPrimary KIE (kH/kD)Secondary KIE (per D)Reference
Chlorination with ClO-/CH2Cl25.90 ± 0.411.03 ± 0.02 osti.gov
Bromination with NBS/CCl46.37 ± 0.431.05 ± 0.01 osti.gov

Similarly, KIEs have been measured for the decomposition of tertiary alkoxides that eliminate toluene. For the elimination reaction of the alkoxide of 1,2,3-triphenylpropan-2-ol in dimethyl sulfoxide (B87167) (DMSO), a KIE (kH4/kD4) of 1.68 was determined using a substrate deuterated at the benzylic positions. rsc.orgrsc.org These studies demonstrate how isotopic substitution at the C-H/C-D bonds of the methyl group is a fundamental approach to elucidating reaction mechanisms.

Determination of Rate-Determining Steps and Transition State Geometries

The magnitude of the KIE is a critical piece of evidence for identifying the rate-determining step (RDS) of a multi-step reaction. researchgate.net A significant primary KIE strongly implies that the C-H bond is broken in the slowest step of the reaction sequence. unam.mxresearchgate.net For example, the large primary KIEs observed in the halogenation of toluene confirm that the abstraction of the benzylic hydrogen is the rate-limiting event. osti.gov

Furthermore, KIE values can provide details about the geometry of the transition state (TS). The transition state is the highest energy point along the reaction coordinate. The observed KIE values for the chlorination and bromination of toluene suggest a transition state where the C-H bond is extensively broken, but the reacting carbon has undergone relatively little rehybridization from sp3 towards a planar sp2 geometry. osti.gov

Table 2: Kinetic Isotope Effects for the Benzylsuccinate Synthase (BSS) Reaction with Toluene-d8 (B116792)
ParameterKIE Value at 4 °CKIE Value at 30 °CReference
DVmax2.2 ± 0.21.7 ± 0.2 nih.gov
D(Vmax/Km)3.1 ± 0.12.9 ± 0.1 nih.gov

Theoretical Predictions and Experimental Validation of KIEs for Deuterated Toluene Systems

Modern computational chemistry allows for the theoretical prediction of KIEs. snnu.edu.cn Methods like density functional theory (DFT) and variational transition state theory (VTST) can be used to model the potential energy surface of a reaction, locate the transition state structure, and calculate vibrational frequencies for both the normal and deuterated species. diva-portal.orgacs.org From these calculations, the zero-point energies can be determined, and the KIE can be predicted.

Comparing these theoretical KIEs with experimentally measured values is a powerful method for validating a proposed reaction mechanism. snnu.edu.cn If the calculated and experimental values are in good agreement, it lends strong support to the proposed mechanism and transition state structure. Discrepancies, on the other hand, may indicate that the proposed mechanism is incorrect or that the computational model is insufficient, perhaps due to its inability to accurately model phenomena like solvent effects or quantum tunneling. rsc.org

For the benzylsuccinate synthase reaction, the experimentally measured KIEs were compared to theoretical values predicted from a free energy profile computed using DFT. nih.gov This integrated approach, combining experimental measurements on deuterated substrates with theoretical calculations, provides a more robust understanding of the reaction mechanism than either method could alone. nih.gov Similarly, theoretical studies on the gas-phase reaction of toluene with chlorine atoms have employed DFT and conventional transition state theory to investigate the reaction kinetics. researchgate.net

Investigation of Quantum Mechanical Tunneling Phenomena with Deuterated Toluene

In classical transition state theory, a molecule must have sufficient energy to pass over the activation energy barrier to react. However, quantum mechanics allows for a particle, due to its wave-like nature, to "tunnel" through the barrier even if it does not have enough energy to overcome it classically. aanda.orgslideshare.net This phenomenon is most significant for light particles, making hydrogen atom transfer reactions prime candidates for observing tunneling. researchgate.net

The study of KIEs is a primary method for detecting quantum mechanical tunneling. Tunneling is more probable for the lighter protium (B1232500) (H) than for the heavier deuterium (B1214612) (D). Consequently, reactions that proceed via tunneling often exhibit unusually large primary KIEs (kH/kD >> 7), especially at low temperatures. Furthermore, the temperature dependence of the KIE can be a signature of tunneling.

Isotope Effects in Atmospheric Photochemistry and Environmental Degradation of Toluene

Toluene is a significant anthropogenic pollutant, and its fate in the environment is of major concern. The primary removal mechanism for toluene in the atmosphere is reaction with the hydroxyl (OH) radical. yorku.ca Isotope effects play a crucial role in understanding the atmospheric chemistry and environmental degradation of toluene. By measuring the isotopic composition (both carbon and hydrogen) of toluene in air samples, scientists can estimate the "photochemical age" of an air mass, or the extent to which it has undergone chemical processing. semanticscholar.org

As toluene reacts in the atmosphere, molecules containing the lighter isotope (e.g., ¹²C or ¹H) react slightly faster than those with the heavier isotope (¹³C or ²H). This results in the remaining, unreacted toluene becoming progressively enriched in the heavier isotope. Laboratory studies have quantified the KIE for the reaction of toluene with OH radicals, providing the foundational data needed to interpret ambient measurements. yorku.ca

In the context of environmental remediation, deuterated toluene, particularly toluene-d8, is used as a tracer to monitor the biodegradation of toluene and other related pollutants (BTEX compounds) in contaminated groundwater and soil. researchgate.net By introducing a known amount of the deuterated compound and monitoring its disappearance relative to the non-deuterated form, researchers can track and quantify the extent of biodegradation, distinguishing it from other physical processes like dilution or sorption. researchgate.net Studies using this approach have provided direct evidence of anaerobic biodegradation of toluene in contaminated aquifers. Computational studies using DFT have further helped to elucidate the specific biodegradation pathways and rate-determining steps by modeling the KIEs for different proposed enzymatic mechanisms, such as those involving toluene dioxygenase or cytochrome P450. nih.gov

Advanced Analytical and Research Applications of Deuterated Toluene Including Toluene 3,5 D2

Role as Internal Standards in Quantitative Analytical Techniques (e.g., GC-MS, LC-MS)

In quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), deuterated compounds, including various deuterated toluenes, serve as excellent internal standards. nih.govresearchgate.netdoi.org An internal standard is a compound with similar chemical properties to the analyte of interest that is added in a known quantity to a sample before analysis. researchgate.net Its purpose is to correct for the loss of analyte during sample preparation and to account for variations in instrument response. chromforum.orgcerilliant.com

The ideal internal standard is chemically similar to the analyte but can be distinguished by the detector. researchgate.netchromforum.org Deuterated compounds like Toluene-d8 (B116792) are frequently used for this purpose because they co-elute with their non-deuterated counterparts but are easily differentiated by a mass spectrometer due to their higher mass. nih.govaccustandard.com This ensures that any variations affecting the analyte during the analytical process will similarly affect the internal standard, allowing for highly accurate quantification. cerilliant.comlcms.cz The use of an isotopically labeled internal standard is considered the gold standard in quantitative mass spectrometry, providing superior accuracy compared to other calibration methods. chromforum.org For instance, in the analysis of volatile organic compounds in various matrices, deuterated standards like toluene-d8 are routinely employed to ensure precision and reliability of the results. nih.govresearchgate.net

Table 1: Common Deuterated Internal Standards in Mass Spectrometry

Compound Name Common Application Areas Analytical Technique
Toluene-d8 Volatile Organic Compounds, Environmental Analysis GC-MS
Benzene-d6 (B120219) Aromatic Hydrocarbons GC-MS
Meprobamate-d7 Pharmaceutical Analysis in Whole Blood GC-MS

Application as a Deuterated Solvent in High-Resolution NMR Spectroscopy

Deuterated solvents are a cornerstone of Nuclear Magnetic Resonance (NMR) spectroscopy, and deuterated toluene (B28343) (often Toluene-d8) is a key solvent in this field. isotope.comsigmaaldrich.comisotope.com The primary reason for using deuterated solvents is to avoid overwhelming the spectrum with signals from the solvent itself, which is typically present in much higher concentrations than the analyte. reddit.comazom.comsimsonpharma.com

In ¹H NMR spectroscopy, a proton-containing solvent would produce a massive signal that would obscure the much weaker signals from the sample being analyzed. reddit.comazom.com Since deuterium (B1214612) resonates at a different frequency from protons, using a deuterated solvent like Toluene-d8 renders the solvent largely "invisible" in the ¹H NMR spectrum, allowing for clear observation of the analyte's proton signals. simsonpharma.combinghamton.edumagritek.com While residual proton signals from the deuterated solvent can still be present, they are significantly reduced and their positions are well-known, preventing interference with the analysis. washington.eduacs.org Modern NMR instruments also use the deuterium signal from the solvent for "locking" the magnetic field, which ensures the stability of the field strength throughout the measurement. reddit.comsimsonpharma.com

Deuterated toluene is also employed in more specialized NMR studies focusing on molecular dynamics and relaxation phenomena. aip.orgacs.org The spin-lattice relaxation time (T₁) of deuterium nuclei is sensitive to the molecular motion of the solvent molecules. sigmaaldrich.comaip.org By measuring the T₁ of deuterated toluene under various conditions (e.g., different temperatures or in mixtures), researchers can gain insights into the rotational and translational dynamics of the toluene molecules. aip.orgaip.orgresearchgate.net These studies contribute to a fundamental understanding of liquid-state dynamics and intermolecular interactions. aip.orgacs.orgarxiv.org

Table 2: Properties of Toluene-d8 as an NMR Solvent

Property Value
Molecular Formula C₇D₈
Molecular Weight 100.19 g/mol
Melting Point -95 °C
Boiling Point 110.6 °C
¹H Residual Signal (ppm) 2.09, 6.98, 7.00, 7.09
¹³C Signal (ppm) 20.4, 125.5, 128.3, 129.2

Data sourced from Cambridge Isotope Laboratories, Inc. washington.edu

Deuterated Toluene as a Building Block in the Synthesis of Labeled Specialty Chemicals

Beyond its use in analytical chemistry, deuterated toluene, including isomers like Toluene-3,5-D2, serves as a valuable starting material, or building block, for the synthesis of more complex deuterium-labeled molecules. mdpi.comsnnu.edu.cnmdpi.com The strategic incorporation of deuterium can enhance the properties of various specialty chemicals. acs.org

There is growing interest in the development of deuterated active pharmaceutical ingredients (APIs) and agrochemicals. mdpi.comacs.orgzeochem.com Replacing specific hydrogen atoms with deuterium in a drug molecule can alter its metabolic profile, often leading to a longer half-life and improved pharmacokinetic properties due to the kinetic isotope effect. doi.orgzeochem.com This can result in lower required dosages and potentially reduced side effects. zeochem.com Deuterated toluene can be a precursor in the multi-step synthesis of these deuterated APIs and agrochemicals, providing a deuterated aromatic ring onto which other functional groups are built. mdpi.comsnnu.edu.cn

In the field of materials science, deuterated compounds are being used to improve the performance and longevity of organic light-emitting diodes (OLEDs). researchgate.netpatsnap.comnycu.edu.tw The substitution of hydrogen with deuterium in the organic materials used in OLEDs can increase their stability and operational lifetime. researchgate.netresearchgate.netchemrxiv.org Deuteration can suppress certain vibrational decay pathways, leading to higher photoluminescence quantum yields and enhanced device efficiency. researchgate.netchemrxiv.org Deuterated toluene can be used in the synthesis of these advanced materials, for example, as a solvent in the polymerization process or as a precursor for deuterated triazine or phenyl-containing compounds used in the emissive or host layers of OLED devices. patsnap.comnycu.edu.tw

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Toluene-d8
Benzene-d6
Meprobamate-d7
Imidacloprid-d4
Toluene
Benzene (B151609)
Meprobamate
Imidacloprid
Triazine
Phenyl
Py-BN
Pm-BN
D-SiCzCz
D-SiTrzCz2
PYD2Cz-d16
PYD2Cz
4CzIPN
3,5-Dibenzyltoluene
Benzyl (B1604629) chloride
N-bromosuccinimide
Benzyl bromide
Benzoic acid
Benzaldehyde
p-toluenesulfonic acid
Chlorotoluene
Methylcyclohexane
Dinitrotoluene
Toluene diisocyanate
Trinitrotoluene (TNT)
Tetramethylsilane (TMS)
1-n-butyl-2,3-dimethylimidazolium
Flunitrazepam
3-buten-1-ol
Methanol
Diethyl phthalate
Diisopropyl ether
Ethyl crotonate
PD-tempone
2-methylpiperidine
Pitolisant hydrochloride
2,4-D ethylhexyl ester
Cetilistat
Piperalin
1-Octyne
N-propargylic phthalamide
1,3,5-trimethoxybenzene
Cyclooctane
1-(4-trifluoromethylphenyl)-1-propene
Ketoconazole-D4

Computational and Theoretical Investigations of Toluene 3,5 D2 and Deuterated Aromatic Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Profiles

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. austinpublishinggroup.com For deuterated aromatic systems, including toluene (B28343) isotopologues, DFT calculations are used to determine ground-state geometries, electronic properties, and the energetic profiles of chemical reactions.

Researchers employ DFT to calculate key parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding chemical reactivity. austinpublishinggroup.com The HOMO-LUMO gap provides an indication of the kinetic stability of a molecule. austinpublishinggroup.com For toluene, DFT calculations have been used to analyze its degradation, with methods like B3LYP functional and the 6-311G(d,p) basis set providing reliable results for bond energies. mdpi.com For instance, the bond dissociation energy of the C6H5-CH3 bond in toluene has been calculated to be approximately 394.0 kJ/mol, which aligns well with experimental values. mdpi.com

Table 1: Calculated Energetic Properties of Toluene using DFT

Property Calculated Value (kJ/mol) Method
C-C Bond Cleavage (ring) 509.8 B3LYP/6-311G(d,p)
C-H Bond Cleavage (ring) 438.9 B3LYP/6-311G(d,p)
C-H Bond Cleavage (methyl) 358.3 B3LYP/6-311G(d,p)
C6H5-CH3 Bond Dissociation 394.0 B3LYP/6-311G(d,p)

Data sourced from computational studies on toluene degradation. mdpi.com

Molecular Dynamics Simulations and Vibrational Mode Analysis of Deuterated Toluene

Molecular dynamics (MD) simulations provide a computational lens to view the time-dependent behavior of molecules, including their vibrational motions. When combined with vibrational mode analysis, these techniques are invaluable for interpreting the infrared (IR) spectra of complex molecules like deuterated toluene. researchgate.netuow.edu.au

The substitution of hydrogen with deuterium (B1214612) at the 3 and 5 positions of the toluene ring leads to predictable shifts in its vibrational spectrum. The most significant changes are observed in the C-H stretching region. The C-H stretching vibrations typically appear in the 2800–3100 cm⁻¹ range. uci.edu Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are found at lower frequencies, generally between 2100 and 2300 cm⁻¹. First-principles anharmonic calculations using methods like Vibrational Self-Consistent Field (VSCF) on a B3LYP potential surface have shown good agreement with experimental IR spectra of toluene isotopologues isolated in a neon matrix. uci.eduresearchgate.net

Theoretical models are essential for assigning the complex spectral features that arise from fundamentals, overtones, and combination bands. researchgate.net For instance, studies on toluene and its isotopologues (C6H5CD3 and C6D5CH3) have utilized harmonic calculations to assign vibrational spectra, highlighting the challenges in accurately modeling the CH and CD stretching modes, which exhibit large anharmonic shifts. researchgate.net Time-resolved photoelectron spectroscopy has also been used to study intramolecular vibrational energy redistribution (IVR) in toluene, providing insights into how vibrational energy flows within the molecule following electronic excitation. nottingham.ac.uk

Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Toluene Isotopologues

Vibrational Mode Toluene (C7H8) Toluene-d5 (C6D5CH3) Toluene-d3 (C6H5CD3)
Aromatic C-H/C-D Stretch ~3030-3080 ~2270-2300 ~3030-3080
Methyl C-H/C-D Stretch ~2920-2980 ~2920-2980 ~2100-2250

Frequencies are approximate ranges derived from anharmonic computational studies and experimental data. researchgate.net

Modeling of Deuterium Exchange Mechanisms and Regioselectivity in Aromatic Substrates

Computational modeling is a powerful tool for investigating the mechanisms of hydrogen-deuterium (H/D) exchange reactions on aromatic rings. These studies help to rationalize the observed regioselectivity, i.e., the preference for deuterium incorporation at specific positions. For toluene, experimental and computational studies show that H/D exchange catalyzed by various metal complexes often exhibits distinct regioselectivity. acs.orgnih.govuni-koeln.de

Using catalysts like stable N-heterocyclic carbene (NHC) iron complexes or ruthenium dihydrogen complexes, toluene is preferentially deuterated at the sterically most accessible meta and para positions. acs.orgnih.govuni-koeln.de For example, with an iron complex and benzene-d6 (B120219) as the deuterium source, deuterium incorporation at the meta and para positions of toluene can exceed 95%, with no deuteration observed at the ortho positions, suggesting that the selectivity is primarily dictated by steric factors. acs.orgnih.gov Similarly, a ruthenium-based catalyst using D₂O as the deuterium source showed a preference for the meta position (84% exchange) and para position (28% exchange), with no ortho deuteration. uni-koeln.de

DFT calculations are employed to map out the potential energy surfaces of these reactions. acs.orguni-koeln.de By calculating the energies of intermediates and transition states, researchers can determine the most favorable reaction pathway. These models can confirm that the regioselectivity arises from differences in the activation barriers for C-H bond activation at the ortho, meta, and para positions. Steric hindrance between the bulky catalyst and the methyl group of toluene typically raises the energy of the transition state for ortho C-H activation, making exchange at the meta and para positions more favorable. acs.org

Table 3: Observed Regioselectivity in Catalytic H/D Exchange of Toluene

Catalyst System Deuterium Source Deuterated Positions Reference
N-Heterocyclic Carbene (NHC) Iron Complex Benzene-d6 meta, para (>95%) acs.org, nih.gov

Elucidation of Reaction Coordinates and Transition State Structures for Deuterium Transfer

A central goal of computational chemistry in reaction mechanism studies is the detailed characterization of the reaction coordinate and the associated transition state (TS) structures. The reaction coordinate represents the minimum energy path connecting reactants to products on the potential energy surface. The transition state is the highest energy point along this path and its structure is critical for understanding reaction rates and selectivity. researchgate.net

For deuterium transfer reactions in aromatic systems, DFT calculations are used to locate and characterize the transition state structures. acs.orgkoreascience.kr This process involves optimizing the geometry to find a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Verification of a true transition state is done through frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-D bond breaking and a new C-H bond forming). koreascience.kr

In the H/D exchange of aromatic compounds catalyzed by an iron complex, computational studies identified a transition state with a distorted pentagonal bipyramidal geometry around the iron center. acs.org The calculated energy barrier (ΔG) for this C-H activation step was 25.9 kcal mol⁻¹, which is accessible under mild experimental conditions. acs.org For other H/D exchange mechanisms, such as those in the gas phase, calculations have shown that the process can be a two-step reaction involving initial deuteration of the analyte followed by hydrogen transfer. koreascience.kr Intrinsic reaction coordinate (IRC) analysis is then performed to confirm that the identified transition state correctly connects the reactant and product states. koreascience.kr These computational insights are essential for rationalizing kinetic isotope effects and for the rational design of more efficient catalysts for selective deuteration. researchgate.netescholarship.org

Table 4: Calculated Activation Barriers for H/D Exchange Steps

Reaction System Step Method Calculated Barrier (kcal/mol)
Iron-Catalyzed Toluene Deuteration C-H Activation DFT 25.9
Aniline APPI-HDX Deuterium Transfer (TS1) Quantum Mechanical 12.6
Aniline APPI-HDX Hydrogen Transfer (TS2) Quantum Mechanical 1.3

Data sourced from DFT and quantum mechanical calculations on H/D exchange mechanisms. acs.orgkoreascience.kr

Emerging Research Directions and Future Perspectives for Deuterated Toluene Studies

Development of Novel and Highly Regioselective Deuteration Methodologies

The synthesis of specifically deuterated compounds like Toluene-3,5-D2 requires precise control over which C-H bonds are replaced by C-D bonds. Traditional methods often lack this specificity, leading to isotopic scrambling. Recent advancements in catalysis have provided novel, highly regioselective methods for preparing arenes with deuterium (B1214612) at specific positions, including the meta-positions (C-3 and C-5) of toluene (B28343).

A significant challenge in C-H activation is directing a catalyst to a specific position on an aromatic ring. While ortho-directing groups are common, achieving meta-selectivity has historically been difficult. One successful strategy involves the use of a directing template that anchors to the substrate and positions the catalyst over the remote meta-C-H bonds. Palladium-catalyzed reactions using a pyridine-based directing template have been developed for the meta-selective C-H deuteration of various phenylacetic acid derivatives. nsf.govacs.org In this approach, the template is attached via an ester linkage, and using deuterated acetic acid ([D₄]acetic acid) as the deuterium source, high levels of deuterium incorporation are achieved specifically at the meta positions. nsf.govacs.org This method is effective for a range of substrates, including those with electron-donating and electron-withdrawing groups. acs.org

Another powerful, non-directed approach utilizes earth-abundant metal catalysts. For instance, a stable N-heterocyclic carbene (NHC) iron complex has been shown to efficiently catalyze hydrogen isotope exchange (HIE) between an aromatic substrate and a deuterium source like benzene-d₆. nih.gov This system demonstrates a high preference for the sterically most accessible C-H bonds. In the case of toluene, this method leads to exclusive deuteration at the meta and para positions, with deuterium incorporation at the meta positions reaching over 95%. nih.gov The reaction proceeds under mild conditions (50–80 °C) and is tolerant of various functional groups. nih.gov The regioselectivity is primarily dictated by steric factors, a finding corroborated by computational studies. nih.gov

These modern catalytic systems represent a significant improvement over classical multi-step syntheses, such as the one starting from benzaldehyde-3,5-d₂, offering more efficient and direct routes to this compound. cdnsciencepub.com

Table 1: Comparison of Modern Regioselective Deuteration Methods for Toluene

MethodCatalyst SystemDeuterium SourceSelectivityKey Features
Template-Directed C-H Activation Palladium(II) acetate (B1210297) with a pyridine-based template[D₄]Acetic AcidHigh meta-selectivity (>90%)Requires substrate modification with a removable directing group; applicable to various functionalized arenes. nsf.govacs.org
Non-Directed C-H Activation N-Heterocyclic Carbene (NHC) Iron ComplexBenzene-d₆Exclusive meta and para selectivity (>95% meta)Utilizes an earth-abundant metal catalyst; selectivity is sterically driven; tolerates a wide range of functional groups. nih.gov

Expanding the Applications of this compound in Chemical Biology and Biochemistry Research

Isotopically labeled compounds are invaluable tools for probing the mechanisms of enzymatic reactions. This compound has been instrumental in elucidating the mechanism of aromatic hydroxylation by toluene 4-monooxygenase (T4MO), a diiron enzyme that displays remarkable regiospecificity by oxidizing toluene almost exclusively to p-cresol (B1678582). nih.govnih.gov Understanding this mechanism is crucial for applications in bioremediation and biocatalysis.

In a key study, this compound was used as a substrate for both the natural T4MO and an engineered variant (G103L) that exhibits altered product distributions. nih.gov The patterns of deuterium loss and retention in the resulting phenolic products provided deep mechanistic insights. The key findings were:

Inverse Intramolecular Isotope Effects: When hydroxylation occurred at a deuterated position (the C-3 position), an inverse isotope effect was observed. This indicates a change in hybridization at that carbon from sp² to sp³, which is consistent with the formation of a transient chemical intermediate. nih.gov

Partial Deuterium Loss: A partial loss of deuterium was observed from all phenolic products (ortho-, meta-, and para-cresols) formed from this compound. nih.gov This finding suggests that the meta position is in close proximity to the oxidative intermediates responsible for forming all three product isomers. nih.gov

These results, particularly the combination of isotope effects and deuterium retention patterns, strongly support a mechanism involving the formation of position-specific, transient epoxide intermediates. nih.govresearchgate.net The specific patterns observed suggest that the enzyme directs the opening of these epoxides, which contributes to the high degree of regiospecificity seen in this class of enzymes. nih.gov The use of this compound was critical to disentangling these mechanistic details, demonstrating that while the active site mutation in the G103L variant altered substrate binding, the fundamental chemical mechanism of hydroxylation remained the same. nih.govresearchgate.net

Table 2: Isotope Effect and Deuterium Retention in T4MO-Catalyzed Hydroxylation of 3,5-²H₂-Toluene

ProductIsotope Effect (IIE) for HydroxylationDeuterium Retention (%)Mechanistic Implication
o-Cresol Normal (Secondary)66-72%Partial loss of deuterium suggests proximity of the meta-position to the oxidative intermediate leading to the ortho product. nih.gov
m-Cresol (B1676322) Inverse (Primary)54-60%Inverse isotope effect indicates sp³ hybridization at C-3 in the transition state, supporting an epoxide intermediate. nih.gov
p-Cresol Normal (Secondary)67-73%Partial loss of deuterium suggests proximity of the meta-position to the oxidative intermediate leading to the para product. nih.gov

Advancements in Spectroscopic and Mass Spectrometric Techniques for Precise Isotopic Analysis

The validation of any study involving isotopically labeled compounds hinges on the accurate determination of both the degree and position of deuterium incorporation. Modern spectroscopic and spectrometric techniques are essential for the precise characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary tool for determining the specific sites of deuteration.

¹H NMR Spectroscopy: This is the most direct method for quantifying regioselectivity. The synthesis of this compound is confirmed by the disappearance or significant reduction of the signal corresponding to the protons at the C-3 and C-5 positions of the aromatic ring. By integrating the remaining proton signals against an internal standard, the percentage of deuterium incorporation at the target sites can be accurately calculated. nsf.govacs.org

²H NMR Spectroscopy: This technique directly detects the deuterium nuclei, providing unambiguous evidence of their presence. A signal in the ²H NMR spectrum corresponding to the chemical shift of the meta-aromatic position confirms the successful deuteration at C-3 and C-5. nih.gov

¹³C NMR Spectroscopy: The coupling between carbon and deuterium (C-D) can be observed, and the presence of deuterium causes a characteristic upfield shift in the ¹³C signal of the attached carbon, providing further structural confirmation.

Together, NMR and MS provide a comprehensive picture of the isotopic purity and structural integrity of this compound, ensuring its suitability for high-precision mechanistic and metabolic studies. rsc.orgrsc.org

Synergistic Integration of Computational and Experimental Approaches for Comprehensive Mechanistic Understanding

The combination of experimental results with high-level computational modeling provides a deeper and more predictive understanding of chemical processes involving this compound. Density Functional Theory (DFT) has become a particularly powerful tool for elucidating the mechanisms of the regioselective deuteration reactions used to synthesize the molecule and for interpreting the results of biochemical experiments where it is used as a probe.

In the context of synthesis, computational studies have been crucial for explaining the observed regioselectivity of modern catalytic methods. For the iron-catalyzed H/D exchange reaction, DFT calculations showed that the energy barrier for C-H bond activation at the meta and para positions of toluene is significantly lower than at the ortho position, which is consistent with the experimentally observed product distribution. nih.gov Similarly, for palladium-catalyzed meta-deuteration, computational studies have helped to elucidate the role of the directing template and the nature of the key intermediates, such as the proposed cyclophane-like pre-transition state. nsf.govrsc.org These models can reveal subtle electronic and steric factors that govern the reaction pathway, guiding the future design of more efficient and selective catalysts. rsc.org

In the realm of chemical biology, computational modeling can help interpret complex experimental data, such as the isotope effects observed in the T4MO-catalyzed hydroxylation of this compound. nih.gov While the experimental results suggest an epoxide intermediate, quantum mechanical (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can model the potential energy surfaces of different proposed pathways (e.g., direct insertion vs. epoxidation). This allows researchers to assess the energetic feasibility of proposed intermediates and transition states within the enzyme's active site, providing a detailed, atomistic picture that complements the experimental evidence. This synergy between theory and experiment is essential for building a comprehensive mechanistic understanding of these intricate biological and chemical systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.